N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Starting from 4-chlorobenzoic acid, 10 new 5- (4-chlorophenyl)- N -substituted- N -1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six-steps . Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation and cyclization afforded 5- (4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol .Molecular Structure Analysis
The molecular structure of these compounds was confirmed by NMR, IR and elemental analysis .Chemical Reactions Analysis
The formal acylation of the benzothiazoles is achieved through a sequence involving formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization and oxidation .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Chemical Reactivity
Research has demonstrated innovative synthesis methods and reactivity profiles for compounds structurally related to "N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide." For instance, Aleksandrov and El’chaninov (2017) explored the synthesis and reactivity of related thiazole and furan derivatives, highlighting electrophilic substitution reactions as a pathway to synthesize novel compounds with potential applications in material science and pharmaceuticals (А. Aleksandrov & М. М. El’chaninov, 2017).
Molecular Characterization and Structural Analysis
Studies such as those by Cakmak et al. (2022) have focused on the molecular and electronic characterization of thiazole-based heterocyclic amides, using a variety of techniques including IR/NMR/XRD and DFT modeling. These investigations provide insights into the compound's structure-activity relationships, potentially guiding the design of new materials or drugs (Sukriye Cakmak et al., 2022).
Biological Activity
Research has also explored the antimicrobial activities of compounds related to "this compound." For example, Arora et al. (2013) synthesized thiophene derivatives and evaluated their antimicrobial effectiveness, contributing to the development of new antimicrobial agents (M. Arora et al., 2013).
Pharmacological Potential
Further research has indicated the potential pharmacological applications of related compounds. Studies have assessed their antinociceptive and anti-inflammatory properties, suggesting that these molecules may serve as lead compounds for the development of new therapeutic agents targeting pain and inflammation (T. Selvam et al., 2012).
Mechanism of Action
Future Directions
The development of new drugs that overcome AMR problems is necessary . In the past, drugs which contain heterocyclic nuclei have given high chemotherapeutic values and acted as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . Therefore, there is a great importance of heterocyclic ring containing drugs .
Properties
IUPAC Name |
N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c17-10-3-5-11(6-4-10)18-14(21)8-12-9-24-16(19-12)20-15(22)13-2-1-7-23-13/h1-7,9H,8H2,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILXDVAYNCYBPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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